2,2'-Dimethoxy-5,5'-dinitro-1,1'-biphenyl
2,2'-Dimethoxy-5,5'-dinitro-1,1'-biphenyl
Brand Name:
Vulcanchem
CAS No.:
81763-59-9
VCID:
VC20838209
InChI:
InChI=1S/C14H12N2O6/c1-21-13-5-3-9(15(17)18)7-11(13)12-8-10(16(19)20)4-6-14(12)22-2/h3-8H,1-2H3
SMILES:
COC1=C(C=C(C=C1)[N+](=O)[O-])C2=C(C=CC(=C2)[N+](=O)[O-])OC
Molecular Formula:
C14H12N2O6
Molecular Weight:
304.25 g/mol
2,2'-Dimethoxy-5,5'-dinitro-1,1'-biphenyl
CAS No.: 81763-59-9
Cat. No.: VC20838209
Molecular Formula: C14H12N2O6
Molecular Weight: 304.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 81763-59-9 |
|---|---|
| Molecular Formula | C14H12N2O6 |
| Molecular Weight | 304.25 g/mol |
| IUPAC Name | 1-methoxy-2-(2-methoxy-5-nitrophenyl)-4-nitrobenzene |
| Standard InChI | InChI=1S/C14H12N2O6/c1-21-13-5-3-9(15(17)18)7-11(13)12-8-10(16(19)20)4-6-14(12)22-2/h3-8H,1-2H3 |
| Standard InChI Key | ISIJNYMGURMKOL-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)[N+](=O)[O-])C2=C(C=CC(=C2)[N+](=O)[O-])OC |
| Canonical SMILES | COC1=C(C=C(C=C1)[N+](=O)[O-])C2=C(C=CC(=C2)[N+](=O)[O-])OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator